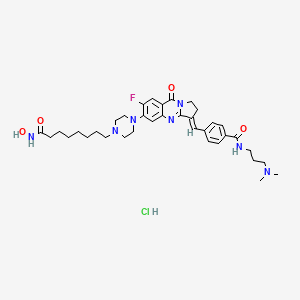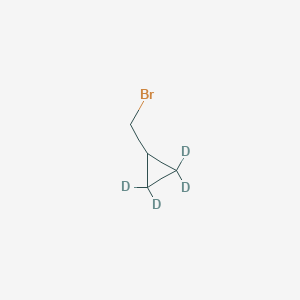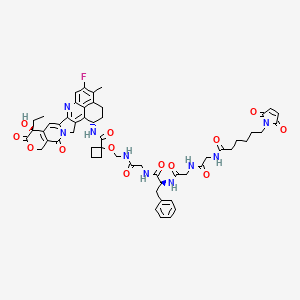
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan is a compound that is part of an antibody-drug conjugate (ADC). It consists of an ADC linker (MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic) and a DNA topoisomerase I inhibitor, Exatecan. This compound is primarily used in cancer research due to its ability to target and inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan involves the conjugation of the ADC linker (MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic) with the DNA topoisomerase I inhibitor, Exatecan. The process typically involves the following steps:
Preparation of the ADC Linker: The ADC linker is synthesized through a series of peptide coupling reactions, where each amino acid (Glycine, Phenylalanine, and Cyclobutanecarboxylic acid) is sequentially added to form the desired peptide chain.
Conjugation with Exatecan: The synthesized ADC linker is then conjugated with Exatecan using a suitable coupling reagent under controlled conditions to form the final compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of ADC Linker: Large-scale peptide synthesis techniques are employed to produce the ADC linker in bulk quantities.
Conjugation and Purification: The bulk ADC linker is then conjugated with Exatecan, followed by purification steps such as chromatography to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylalanine residue.
Reduction: Reduction reactions can occur at the cyclobutanecarboxylic acid moiety.
Substitution: Substitution reactions can take place at the glycine residues
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan has several scientific research applications:
Chemistry: It is used as a model compound to study peptide conjugation and linker chemistry.
Biology: The compound is employed in biological studies to investigate the role of DNA topoisomerase I in cellular processes.
Medicine: In cancer research, it is used to develop targeted therapies that inhibit DNA topoisomerase I, thereby preventing cancer cell proliferation.
Industry: The compound is utilized in the pharmaceutical industry for the development of new ADCs and related therapeutic agents
Mechanism of Action
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan exerts its effects by targeting and inhibiting DNA topoisomerase I. The mechanism involves:
Binding to DNA Topoisomerase I: The Exatecan moiety binds to the DNA topoisomerase I enzyme, preventing it from relaxing supercoiled DNA.
Inhibition of DNA Replication and Transcription: By inhibiting DNA topoisomerase I, the compound disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells
Comparison with Similar Compounds
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Exatecan is unique due to its specific ADC linker and the inclusion of Exatecan. Similar compounds include:
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-Doxorubicin: Another ADC with a different cytotoxic agent, Doxorubicin.
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-SN-38: An ADC with SN-38, another topoisomerase inhibitor.
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-MMAE: An ADC with Monomethyl auristatin E (MMAE), a microtubule-disrupting agent
This compound stands out due to its specific targeting of DNA topoisomerase I, making it a valuable tool in cancer research and therapy development.
Properties
Molecular Formula |
C55H60FN9O13 |
|---|---|
Molecular Weight |
1074.1 g/mol |
IUPAC Name |
1-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]cyclobutane-1-carboxamide |
InChI |
InChI=1S/C55H60FN9O13/c1-3-55(76)35-22-40-49-33(27-65(40)51(73)34(35)28-77-53(55)75)48-37(15-14-32-30(2)36(56)23-38(62-49)47(32)48)63-52(74)54(18-10-19-54)78-29-60-43(68)25-59-50(72)39(21-31-11-6-4-7-12-31)61-44(69)26-58-42(67)24-57-41(66)13-8-5-9-20-64-45(70)16-17-46(64)71/h4,6-7,11-12,16-17,22-23,37,39,76H,3,5,8-10,13-15,18-21,24-29H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,74)/t37-,39-,55-/m0/s1 |
InChI Key |
DBCVGCVTFAJVMD-HKMBIKTJSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CCC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CCC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
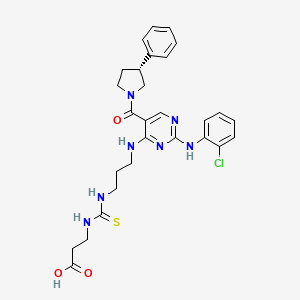

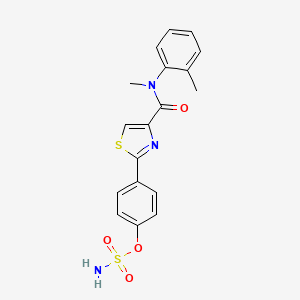

![Triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B12392959.png)

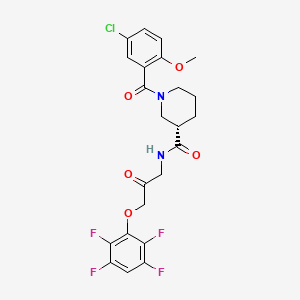
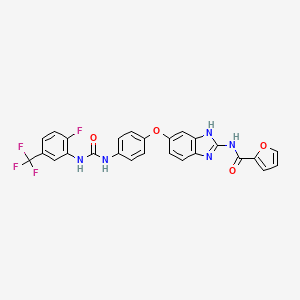
![4-amino-1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392985.png)
![N-[[4-(Trifluoromethyl)phenyl]methyl]adenosine](/img/structure/B12392991.png)
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392996.png)
